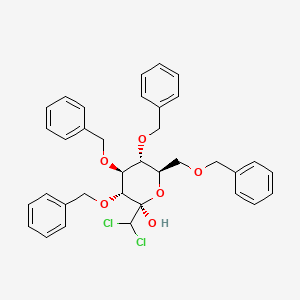
Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves one-pot reactions under specific conditions. For instance, a one-pot, two-component reaction has been used to synthesize Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, highlighting the versatility and efficiency of such methods for creating complex structures (Saeed, Arshad, & Flörke, 2012). These synthesis approaches can be adapted to target the specific compound , emphasizing the importance of reaction conditions and starting materials.
Molecular Structure Analysis
The crystal and molecular structure of pyrazole derivatives has been extensively studied, revealing significant insights into their arrangement and interactions. For example, various studies have confirmed the structure of related compounds through single-crystal X-ray diffraction, demonstrating common features such as intramolecular hydrogen bonds and π-π interactions which contribute to their stability (Achutha et al., 2017). These structural analyses are crucial for understanding the physical and chemical behavior of these compounds.
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, reflecting their reactive nature. The synthesis processes often involve reactions with phenylhydrazine, highlighting the role of nitrogen-based compounds in forming the pyrazole core. Additionally, the presence of substituents influences their reactivity and the formation of different isomeric products, which are stabilized through various intermolecular interactions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research demonstrates the value of pyrazole derivatives, including Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride, as building blocks in the synthesis of heterocyclic compounds. These compounds are pivotal in the development of various classes of heterocyclic compounds and dyes. The unique reactivity of such derivatives offers mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, showcasing their utility in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Medicinal Chemistry
In medicinal chemistry, methyl-substituted pyrazoles, a category to which this compound belongs, are identified as potent scaffolds displaying a wide spectrum of biological activities. The synthetic approaches for these compounds and their medical significances are extensively studied, highlighting their applications in developing new therapeutic agents with high efficacy and minimal microbial resistance (Sharma et al., 2021).
Biochemical Studies
The compound's role extends to biochemical studies, particularly in understanding enzyme inhibition and interaction within the human liver microsomes. It contributes to the body of knowledge regarding the selectivity and potency of chemical inhibitors against various cytochrome P450 isoforms, which is crucial for predicting drug-drug interactions in pharmacological contexts (Khojasteh et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride involves the condensation reaction between 2-(aminomethyl)benzonitrile and ethyl 5-acetyl-1H-pyrazole-3-carboxylate followed by hydrolysis and subsequent methylation of the carboxylic acid group. The final product is obtained as a hydrochloride salt.", "Starting Materials": [ "2-(aminomethyl)benzonitrile", "ethyl 5-acetyl-1H-pyrazole-3-carboxylate", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Condensation reaction between 2-(aminomethyl)benzonitrile and ethyl 5-acetyl-1H-pyrazole-3-carboxylate in methanol using sodium hydroxide as a catalyst", "Step 2: Hydrolysis of the resulting product in hydrochloric acid", "Step 3: Methylation of the carboxylic acid group using dimethyl sulfate in the presence of sodium hydroxide", "Step 4: Precipitation of the final product as a hydrochloride salt using diethyl ether" ] } | |
Numéro CAS |
1204580-90-4 |
Formule moléculaire |
C12H14ClN3O2 |
Poids moléculaire |
267.71146 |
Nom IUPAC |
methyl 3-[2-(aminomethyl)phenyl]-1H-pyrazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13;/h2-6H,7,13H2,1H3,(H,14,15);1H |
SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{(Z)-[1-(2-Pyridinyl)ethylidene]amino}methanol](/img/structure/B1149351.png)





![7,17,18-Trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene](/img/structure/B1149365.png)
